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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

Cat. No.: B102186

An in-depth guide to the structural confirmation of 5-Hydroxypiperidin-2-one through
spectroscopic techniques, benchmarked against its parent compound, Piperidin-2-one. This
guide serves as a practical resource for researchers, scientists, and professionals in drug
development.

The structural elucidation of synthetic compounds is a cornerstone of chemical and
pharmaceutical research. For heterocyclic compounds like 5-Hydroxypiperidin-2-one, a
molecule of interest in medicinal chemistry, unambiguous structural validation is critical. This
guide provides a comparative overview of the key spectroscopic data used to confirm the
structure of 5-Hydroxypiperidin-2-one, using the well-characterized spectrum of Piperidin-2-
one as a reference. The introduction of a hydroxyl group at the C-5 position induces notable
changes in the spectroscopic fingerprint, which are detailed below.

As of the latest search, a complete, publicly available experimental dataset for 5-
Hydroxypiperidin-2-one (CAS 19365-07-2) including *H NMR, 3C NMR, IR, and Mass
Spectrometry is not readily available in scientific literature or chemical databases. The data
presented for 5-Hydroxypiperidin-2-one is therefore predicted or based on spectral data of
closely related analogs. The data for the reference compound, Piperidin-2-one, is based on
experimental values from established databases.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectral data for 5-
Hydroxypiperidin-2-one and Piperidin-2-one.
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Table 1: *H NMR Data (Predicted for 5-Hydroxypiperidin-2-one)

5-Hydroxypiperidin-
2-one (Predicted

Piperidin-2-one
(Experimental

Assignment ) ] ) ] Key Differences
Chemical Shift, 9, Chemical Shift, 9,
ppm) ppm)
Minimal change
N-H ~7.5 (broad s) 7.4 (broad s)[1]
expected.
The C5-hydroxyl
C3-H2 ~2.4-2.6 (M) 2.34 ()[1] group may induce
minor downfield shifts.
Complex multiplet,
influenced by the
C4-H2 ~1.8-2.0 (m) 1.52 - 2.00 (m)[1] _
adjacent hydroxyl
group.
Significant downfield
1.52-2.00 (m, part of  shift due to the
C5-H ~3.8-4.0 (m) _ _
C4/C5 multiplet)[1] electronegative -OH
group.
Minor downfield shift
expected due to
C6-Hz ~3.3-3.5(m) 3.31 (H)[1] o
proximity to the
functionalized C5.
] Presence of a broad,
Variable, ~2.0-4.0
O-H N/A exchangeable proton

(broad s)

signal.

Table 2: 13C NMR Data (Predicted for 5-Hydroxypiperidin-2-one)
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5-Hydroxypiperidin-
2-one (Predicted

Piperidin-2-one
(Experimental

Assignment ) ) ) ] Key Differences
Chemical Shift, 9, Chemical Shift, 9,
ppm) ppm)
Little to no change
C=0 (C2) ~172 ~172
expected.
Minor
C3 ~30 31.0 shielding/deshielding
effects.
Upfield shift due to
C4 ~25 21.5 gamma-gauche effect
of the hydroxyl group.
Significant downfield
shift due to the direct
C5 ~65 23.0
attachment of the -OH
group.
Minimal change
C6 ~42 42.1
expected.
Table 3: Infrared (IR) Spectroscopy Data
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Functional Group

5-Hydroxypiperidin-
2-one (Expected
Wavenumber, cm—1)

Piperidin-2-one
(Experimental Key Differences

Wavenumber, cm—1)

Presence of a broad

absorption band

O-H Stretch ~3400 (broad) N/A o
characteristic of an
alcohol.

N-H Stretch ~3200 ~3220 Minimal change.

C-H Stretch ~2850-2950 ~2850-2950 Minimal change.

C=0 Stretch (Amide) ~1650 1655[2] Minimal change.
Presence of a C-O

C-O Stretch ~1050-1150 N/A

stretching band.

Table 4: Mass Spectrometry Data

5-Hydroxypiperidin-

Parameter Piperidin-2-one Key Differences
2-one

Addition of one
Molecular Formula CsHoaNO2 CsHsNOJ3]

oxygen atom.

] Mass difference of 16
Molecular Weight 115.13 g/mol 99.13 g/mol [3] b
a.

Shift in the molecular

[M+H]* (m/z) 116.06 100.08

ion peak.

Key Fragmentation

Loss of H20 (-18 Da)

Expect a prominent

neutral loss of water
Loss of CO (-28 Da)

from the molecular

ion.

Experimental Protocols
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Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are
generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20). Ensure the sample is fully dissolved to
prevent signal broadening. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer's
magnet.

o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire a standard *H NMR spectrum using a 90° pulse. Typical parameters include a
spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good
signal-to-noise.

o Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence. This typically
requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance
of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Solid (ATR): Place a small amount of the powdered sample directly onto the Attenuated
Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

o Solid (KBr Pellet): Grind 1-2 mg of the sample with ~200 mg of dry potassium bromide
(KBr) into a fine powder. Press the mixture into a transparent pellet using a hydraulic
press.

o Data Acquisition:
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o Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract
atmospheric H20 and CO: signals.

o Place the sample in the IR beam path.

o Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1,
The typical range is 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable
volatile solvent such as methanol, acetonitrile, or a water/organic mixture.

« lonization Method: Electrospray lonization (ESI) is a common "soft" ionization technique
suitable for this class of molecules, as it typically keeps the molecular ion intact.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion using a syringe pump
or through an LC system.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Workflow and Logic Visualization

The process of spectroscopic validation follows a logical progression from data acquisition to
final confirmation.
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Structure Confirmed:
5-Hydroxypiperidin-2-one
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Caption: Workflow for spectroscopic validation of a chemical structure.

This guide illustrates the systematic approach required to validate the structure of 5-

Hydroxypiperidin-2-one. By comparing its expected spectral features with those of a known

analog, Piperidin-2-one, researchers can confidently identify the key spectroscopic markers—

namely the signals corresponding to the C5-methine and the hydroxyl group—that confirm the

successful synthesis and purity of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxypiperidin-2-one-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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